Cas no 93-98-1 (N-Phenylbenzamide)

N-Phenylbenzamide structure
N-Phenylbenzamide structure
Nombre del producto:N-Phenylbenzamide
Número CAS:93-98-1
MF:C13H11NO
Megavatios:197.232543230057
MDL:MFCD00003069
CID:34724
PubChem ID:7168

N-Phenylbenzamide Propiedades químicas y físicas

Nombre e identificación

    • N-Phenylbenzamide
    • N-BENZOYLANILINE
    • BENZANILIDE
    • Benzamide, N-phenyl-
    • Benzanilid
    • Benzoic acid anilide
    • Benzoylanilide
    • Benzamide,N-phenyl
    • N-benzoylphenylamine
    • N-Phenyl-benzamide
    • phenyl-N-benzamide
    • Benzanilide (8CI)
    • N-Phenylbenzamide (ACI)
    • N-Phenylbenzenecarboxamide
    • N-Phenylethylbenzamide
    • NSC 3131
    • PMSA 953
    • N-Phenyl benzamide
    • 93-98-1
    • SCHEMBL31966
    • E74233
    • AKOS000492910
    • SY020326
    • AE-641/31373004
    • SB75698
    • HMS1542M14
    • SR-01000630713-1
    • CS-0181198
    • EN300-15536
    • BENZANILIDE [MI]
    • Q421501
    • NSC-3131
    • N-Phenylbenzoic acid amide
    • NSC3131
    • aniline, N-benzoyl-
    • Benzanilide, 98%
    • DTXSID9059096
    • AC-21003
    • CCG-40583
    • Z27782673
    • SCHEMBL8861823
    • Benzanilide (165 degrees C) Melting Point Standard
    • CHEMBL115523
    • PS-11216
    • BDBM50162303
    • n-benzoyl aniline
    • HY-W115609
    • BRD-K72443974-001-01-0
    • STK036609
    • AI3-01046
    • AK1B12366O
    • B0016
    • F0808-0359
    • EINECS 202-292-7
    • TimTec1_003094
    • Benzanilide, analytical standard
    • DB-013672
    • UNII-AK1B12366O
    • MFCD00003069
    • NS00001213
    • MDL: MFCD00003069
    • Renchi: 1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)
    • Clave inchi: ZVSKZLHKADLHSD-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC=CC=1)NC1C=CC=CC=1
    • Brn: 1102980

Atributos calculados

  • Calidad precisa: 197.08400
  • Masa isotópica única: 197.084064
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3
  • Complejidad: 203
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: nothing
  • Superficie del Polo topológico: 29.1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1,315 g/cm3
  • Punto de fusión: 163.0 to 167.0 deg-C
  • Punto de ebullición: 117 °C/10 mmHg(lit.)
  • Punto de inflamación: 117°C/10mm
  • índice de refracción: 1.6050 (estimate)
  • Disolución: H2O: insoluble
  • Coeficiente de distribución del agua: Insoluble
  • PSA: 29.10000
  • Logp: 3.01190
  • Merck: 1061
  • Disolución: 1g of product is dissolved in 7ml of boiling ethanol \60ml of cold ethanol. It is slightly soluble in ether, but insoluble in water
  • FEMA: 2684

N-Phenylbenzamide Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 20/21/22-36/37/38
  • Instrucciones de Seguridad: S22-S24/25
  • Señalización de mercancías peligrosas: Xn
  • TSCA:Yes
  • Términos de riesgo:R20/21/22

N-Phenylbenzamide Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Phenylbenzamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
N304051-1g
N-Phenylbenzamide
93-98-1
1g
$ 80.00 2022-06-03
Enamine
EN300-15536-0.1g
N-phenylbenzamide
93-98-1 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-15536-0.5g
N-phenylbenzamide
93-98-1 95.0%
0.5g
$19.0 2025-03-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11086-100g
Benzanilide, 98+%
93-98-1 98+%
100g
¥592.00 2023-02-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830232-5g
Benzanilide
93-98-1 98%
5g
¥37.00 2022-01-10
Life Chemicals
F0808-0359-0.5g
N-phenylbenzamide
93-98-1 95%+
0.5g
$19.0 2023-09-07
Life Chemicals
F0808-0359-1g
N-phenylbenzamide
93-98-1 95%+
1g
$21.0 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11086-500g
Benzanilide, 98+%
93-98-1 98+%
500g
¥2516.00 2023-02-27
eNovation Chemicals LLC
Y1290540-500g
N-Phenylbenzamide
93-98-1 98%
500g
$125 2024-06-07
Enamine
EN300-15536-1.0g
N-phenylbenzamide
93-98-1 95.0%
1.0g
$24.0 2025-03-21

N-Phenylbenzamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Tetrahydrofuran ,  Water ;  24 h, pH 10.8, 25 °C
Referencia
Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses
Islam, Tariqul; Sarker, Zaidul Islam Md ; Uddin, Abm helal; Rashid, Shah Samiur; Bin, Liew Kai, Tetrahedron, 2023, 131,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Acetonitrile ;  rt → 120 °C; 6 h, 100 psi, 120 °C
Referencia
Catalytic process for synthesizing ester compounds and amide compounds
, United States, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Referencia
Substituted 2,4-diaminopyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium Solvents: Dimethylacetamide ;  115 °C
Referencia
1,8-Diazabicyclo[5.4.0]undec-7-ene
Savoca, Ann C.; Urgaonkar, Sameer, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-11

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: (SP-4-1)-(Acetonitrile)dichloro[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,3-dihydro… Solvents: 1,4-Dioxane ;  6 h, 3 atm, 100 °C
Referencia
N-heterocyclic carbine palladium complex crystal and its synthesis method and application in preparing amide compound
, China, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Titania Solvents: Ethanol ;  2.5 h, 25 - 35 °C
Referencia
Photocatalytic synthesis of anilides from nitrobenzenes under visible light irradiation: 2 in 1 reaction
Zand, Zahra; Kazemi, Foad; Partovi, Adel, Journal of Photochemistry and Photobiology, 2015, 152, 58-62

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
Referencia
α-Imino Iridium Carbenes from Imidoyl Sulfoxonium Ylides: Application in the One-Step Synthesis of Indoles
Caiuby, Clarice A. D.; de Jesus, Matheus P.; Burtoloso, Antonio C. B., Journal of Organic Chemistry, 2020, 85(11), 7433-7445

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1), polymer with diethenylbenze… (neutralized) Solvents: Benzonitrile ;  1 h, 130 °C
Referencia
In situ functionalized sulfonic copolymer toward recyclable heterogeneous catalyst for efficient Beckmann rearrangement of cyclohexanone oxime
Li, Difan; Mao, Dan; Li, Jing; Zhou, Yu; Wang, Jun, Applied Catalysis, 2016, 510, 125-133

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium (Merrifield resin-supported bisoxazoline complexes) ,  3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl)[1,1′-biphenyl]-4-ol (palladium complexes, Merrifield resin-supported) Solvents: Acetonitrile ;  100 psi, rt → 120 °C; 6 h, 120 °C
Referencia
A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactions
Ibrahim, Mansur B.; Suleiman, Rami; Fettouhi, Mohammed; El Ali, Bassam, RSC Advances, 2016, 6(82), 78826-78837

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Water Solvents: Dimethylformamide ;  24 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
Referencia
Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation
Seo, Hong-Ahn; Cho, Yeon-Ho; Lee, Ye-Sol; Cheon, Cheol-Hong, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium perchlorate ,  4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide Solvents: Dimethylformamide ;  25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, 25 °C
Referencia
Electrochemical Reduction of α-Diketones and α-Diimines in the Presence of a Bielectrophilic Substrate: Synthesis of New Aza-Crown Compounds
Medini, Hayet Khemis; Mekni, Nejib Hussein; Aoun, Sami Ben; Boujlel, Khaled, Journal of the Electrochemical Society, 2017, 164(2),

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 50 °C
1.2 Reagents: Ethyl acetate
Referencia
Orthogonal Discrimination among Functional Groups in Ullmann-Type C-O and C-N Couplings
Rovira, Mireia; Soler, Marta; Guell, Imma; Wang, Ming-Zheng; Gomez, Laura; et al, Journal of Organic Chemistry, 2016, 81(17), 7315-7325

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Lithium hydroxide ,  Oxygen Catalysts: Gold (mesoporous alumina-supported) Solvents: Water ;  14 h, rt
Referencia
Efficient synthesis of amides and esters from alcohols under aerobic ambient conditions catalyzed by a Au/mesoporous Al2O3 nanocatalyst
Chng, Leng Leng; Yang, Jinhua; Ying, Jackie Y., ChemSusChem, 2015, 8(11), 1916-1925

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 2 - 6 h, rt
Referencia
Innovative Strategy toward Mutant CFTR Rescue in Cystic Fibrosis: Design and Synthesis of Thiadiazole Inhibitors of the E3 Ligase RNF5
Brusa, Irene; Sondo, Elvira; Pesce, Emanuela; Tomati, Valeria; Gioia, Dario; et al, Journal of Medicinal Chemistry, 2023, 66(14), 9797-9822

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Water ;  rt
Referencia
Oxidative fluorination of N-arylsulfonamides
Buckingham, Faye; Calderwood, Samuel; Checa, Begona ; Keller, Thomas; Tredwell, Matthew; et al, Journal of Fluorine Chemistry, 2015, 180, 33-39

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Acetic anhydride
Referencia
Acetic Anhydride
Zibuck, Regina, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-8

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: Phosphoric acid, aluminum iron salt ;  4 h, 92 °C
Referencia
Mesoporous iron aluminophosphate: an efficient catalyst for one pot synthesis of amides by ester-amide exchange reaction
Vijayasankar, A. V.; Kathyayini, H.; Tumma, Harikrishna; Nagaraju, N., Ceramic Transactions, 2012, 233, 127-140

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium formate Solvents: Dimethyl sulfoxide ;  1 h, 120 °C
Referencia
Reductive Hydrodehalogenation of Halogenated Carboxylic Acid Derivatives Using a DMSO/HCOONa·2H2O System
Liu, Guyue; Hao, Feiyue; Liang, Lingling; Jin, Zhengneng; Wu, Jiashou, Organic Letters, 2023, 25(15), 2691-2695

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  16 h, 100 °C
Referencia
A Cross-Coupling Approach to Amide Bond Formation from Esters
Ben Halima, Taoufik; Vandavasi, Jaya Kishore; Shkoor, Mohanad; Newman, Stephen G., ACS Catalysis, 2017, 7(3), 2176-2180

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Triethylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2211997-02-1 (silica supported; reaction product with Pd2(dba)3·CHCl3) Solvents: Dimethylformamide ,  Toluene ;  3 h, 30 bar, 100 °C
Referencia
Double carbonylation of iodoarenes in the presence of reusable palladium catalysts immobilised on supported phosphonium ionic liquid phases
Urban, Bela; Szabo, Peter; Sranko, David; Safran, Gyorgy; Kollar, Laszlo; et al, Molecular Catalysis, 2018, 445, 195-205

N-Phenylbenzamide Raw materials

N-Phenylbenzamide Preparation Products

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